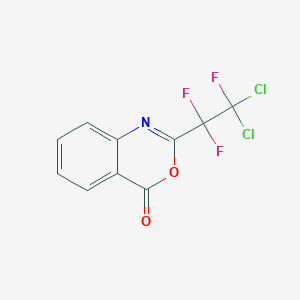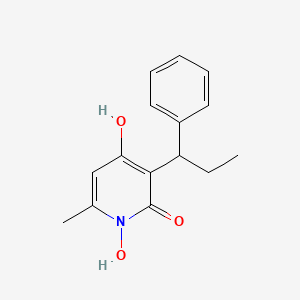![molecular formula C14H21ClN2O B12550812 N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide CAS No. 821780-00-1](/img/structure/B12550812.png)
N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butylamino group, a propyl chain, and a chlorophenyl group attached to a formamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques like recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods, such as chromatography and distillation, are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups attached to the chlorophenyl ring .
Aplicaciones Científicas De Investigación
N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(tert-Butylamino)phenyl)acetamide: This compound shares a similar structure but has an acetamide group instead of a formamide group.
N-(3-(tert-Butylamino)propyl)acetamide acetate: Similar in structure but with an acetate group attached.
Uniqueness
N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
821780-00-1 |
|---|---|
Fórmula molecular |
C14H21ClN2O |
Peso molecular |
268.78 g/mol |
Nombre IUPAC |
N-[3-(tert-butylamino)propyl]-N-(4-chlorophenyl)formamide |
InChI |
InChI=1S/C14H21ClN2O/c1-14(2,3)16-9-4-10-17(11-18)13-7-5-12(15)6-8-13/h5-8,11,16H,4,9-10H2,1-3H3 |
Clave InChI |
BKNVTAUAYDQDLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCCCN(C=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


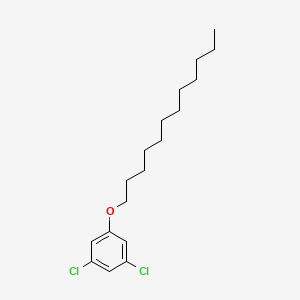
![Silane, [[(methoxymethyl)thio]methyl]trimethyl-](/img/structure/B12550745.png)
![Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-](/img/structure/B12550746.png)
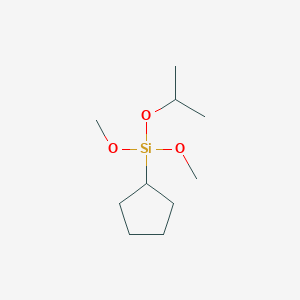
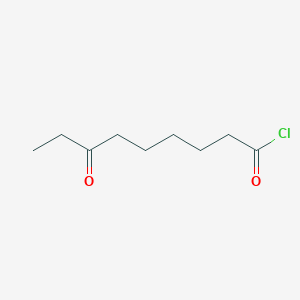
![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)
stannane](/img/structure/B12550768.png)
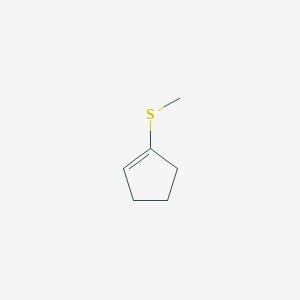
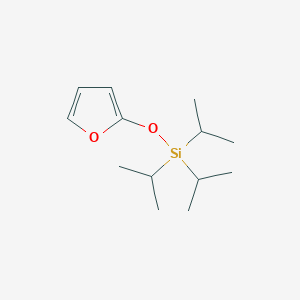
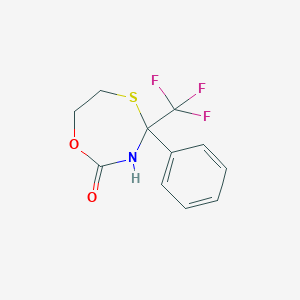
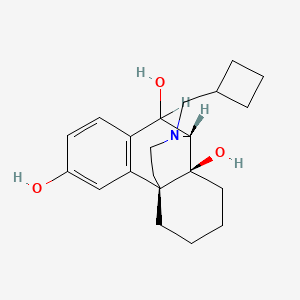
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
